Methyl 3-mercapto-D-valinate hydrochloride
Description
Contextualization within Amino Acid Ester and Thiol Chemistry
Methyl 3-mercapto-D-valinate hydrochloride is a quintessential example of a modified amino acid ester, a class of compounds fundamental to bioorganic and medicinal chemistry. Amino acid esters, such as the methyl ester of D-valine, are crucial intermediates in peptide synthesis and are utilized as chiral synthons. nih.gov The esterification of the carboxylic acid group, in this case with methanol (B129727), serves as a common protecting group strategy, allowing for selective reactions at the amino group. nih.gov
The presence of a thiol (-SH) group at the 3-position of the valine side chain introduces another layer of chemical reactivity and utility. Thiol chemistry is diverse and plays a critical role in various biological processes and synthetic methodologies. Thiols are known for their nucleophilicity and their ability to form disulfide bonds, which are key to protein structure and function. In a synthetic context, the thiol group can participate in a range of reactions, including nucleophilic additions, Michael reactions, and the formation of thioesters. nih.gov The combination of the amino acid backbone, the ester, and the thiol group within one molecule makes this compound a versatile substrate in complex molecular design.
Role as a Chiral Building Block in Advanced Organic Synthesis
Chirality is a fundamental concept in chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules, where the stereochemistry of a compound can dramatically affect its efficacy and safety. nih.gov this compound is a valuable chiral building block, meaning it is an enantiomerically pure starting material used to introduce a specific stereocenter into a larger, more complex molecule. The D-configuration of the valine backbone provides a defined three-dimensional arrangement that can be exploited in asymmetric synthesis to control the stereochemical outcome of a reaction. medcraveonline.comresearchgate.net
The utility of chiral amino acids and their derivatives, like L-valine, as catalysts or ligands in asymmetric reactions is well-documented. medcraveonline.com For instance, chiral imines derived from L-valine methyl ester hydrochloride have been used as catalysts in asymmetric Henry reactions. medcraveonline.com While this specific example uses the L-enantiomer, it highlights the potential of valine esters in stereoselective transformations. The presence of the mercapto group in this compound further expands its potential applications in asymmetric synthesis, for example, by acting as a coordinating group for a metal catalyst or by directing the stereochemical course of a reaction through intramolecular interactions. The development of methods for creating chiral amides and peptides often relies on such well-defined chiral precursors to avoid racemization. rsc.org
Overview of Structural Features and Primary Research Interest Areas
The structure of this compound is characterized by a D-valine core, where the alpha-carbon is a stereocenter. The amino group is protonated due to the hydrochloride salt form, and the carboxylic acid is esterified with a methyl group. The key feature that distinguishes this compound is the thiol group attached to the tertiary carbon of the valine side chain.
| Property | Value |
| IUPAC Name | methyl (2S)-2-amino-3-methyl-3-sulfanylbutanoate;hydrochloride royalsocietypublishing.org |
| Molecular Formula | C6H14ClNO2S |
| CAS Number | 34297-27-3 royalsocietypublishing.org |
This data table provides a summary of the key identifiers for this compound.
Primary research interest in this and related mercapto-amino acid derivatives often lies in their application in peptide and protein chemistry. The introduction of a thiol group into a peptide backbone can be a strategic move to overcome challenges in peptide synthesis, particularly in the ligation of sterically hindered amino acid residues. nih.gov Research has shown that a β-mercaptan group on a C-terminal valine residue can significantly increase the reaction rate in peptide ligations. nih.gov Furthermore, mercapto-amino acid derivatives are investigated for their potential as inhibitors of enzymes like metallo-β-lactamases, where the thiol and carboxylate groups can coordinate with metal ions in the active site. nih.gov
Historical Perspectives and Evolution of Research on Related Compounds
The study of mercapto-amino acids has a rich history, largely stemming from the discovery and investigation of penicillin and its metabolites. One of the most well-known mercapto-valine derivatives is D-penicillamine (3-mercapto-D-valine). chemicalbook.com Research into D-penicillamine has been extensive, focusing on its use as a chelating agent for the treatment of Wilson's disease and other conditions. chemicalbook.com This historical context has laid the groundwork for the synthesis and exploration of other mercapto-amino acid derivatives, including their esters.
The evolution of research in this area has been driven by the continuous need for new synthetic tools and therapeutic agents. The development of methods for the synthesis of amino acid esters, such as the use of trimethylchlorosilane in methanol, has made these compounds more accessible for research. nih.gov The progression from studying naturally occurring mercapto-amino acids to designing and synthesizing novel derivatives like this compound reflects a broader trend in chemistry towards creating custom-designed molecules with specific functions. frontiersin.org The synthesis of various amino acid thioester derivatives for their potential as enzyme inhibitors is a testament to this ongoing evolution. nih.gov The prebiotic significance of reactions involving amino acids and thiols has also been a subject of scientific inquiry, suggesting a fundamental role for such compounds in the origins of life. nih.gov
Properties
IUPAC Name |
methyl (2S)-2-amino-3-methyl-3-sulfanylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-6(2,10)4(7)5(8)9-3;/h4,10H,7H2,1-3H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHGGMSDPOKFOA-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)N)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)OC)N)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29913-83-5 (Parent) | |
| Record name | D-Penicillamine methyl ester hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034297273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90187854 | |
| Record name | Methyl 3-mercapto-D-valinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34297-27-3 | |
| Record name | D-Valine, 3-mercapto-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34297-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Penicillamine methyl ester hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034297273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-mercapto-D-valinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-mercapto-D-valinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Derivatization Strategies
Enantioselective and Diastereoselective Synthesis of the Core Structure
The synthesis of the 3-mercapto-D-valine core structure with precise stereochemical control is a fundamental challenge. Enantioselective and diastereoselective strategies are paramount to ensure the desired D-configuration at the α-carbon.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org This approach is well-established for the asymmetric synthesis of amino acids. One of the most effective and widely used classes of chiral auxiliaries is the Evans oxazolidinones. wikipedia.orgcolab.ws
The general strategy involves acylating a chiral oxazolidinone, derived from a readily available amino alcohol, with a propionyl unit. santiago-lab.com The resulting N-acyloxazolidinone can be deprotonated to form a rigid, chelated Z-enolate. The steric bulk of the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl group) effectively shields one face of the enolate, directing an incoming electrophile to the opposite face. acs.org For the synthesis of a D-valine precursor, this diastereoselective alkylation would be followed by cleavage of the auxiliary, which can often be recovered and reused. wikipedia.org The high degree of diastereoselectivity, often exceeding 98:2, makes this a reliable method for establishing the correct stereocenter. acs.org
| Chiral Auxiliary Type | Key Features | Typical Diastereomeric Ratio (d.r.) | Reference Example |
|---|---|---|---|
| Evans Oxazolidinones | Forms rigid Z-enolate; stereoselectivity directed by steric hindrance. | >95:5 | Alkylation of N-propanoyl oxazolidinone. acs.org |
| Pseudoephedrine Amides | Forms a lithium chelated enolate; high diastereoselectivity. | >99:1 | Alkylation of a pseudoephedrine-derived glycinamide (B1583983) enolate. |
| BINOL-based Auxiliaries | Axial chirality controls the reaction environment. | 69-86% d.e. | Alkylation of chiral glycine (B1666218) derivatives. wikipedia.org |
Asymmetric Catalysis in Precursor Formation
Asymmetric catalysis offers a more atom-economical approach to establishing chirality, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. youtube.com A primary method for synthesizing chiral amino acids is the asymmetric hydrogenation of prochiral α,β-dehydroamino acid derivatives. nih.gov
This process involves a transition metal complex, typically rhodium or ruthenium, with a chiral phosphine (B1218219) ligand (e.g., BINAP, Chiraphos). psu.eduacs.org The catalyst coordinates to the double bond of the dehydroamino acid precursor, and hydrogen is delivered stereoselectively to one face of the molecule, creating the desired D-stereocenter with high enantiomeric excess (ee). This method is highly efficient and can be scaled for industrial production. psu.edu Other catalytic methods, such as asymmetric Mannich reactions or phase-transfer catalysis, have also been developed for the synthesis of chiral amino acid precursors. nih.gov
Total Synthesis and Semisynthesis from Natural Amino Acids
Semisynthesis: The most direct route to Methyl 3-mercapto-D-valinate hydrochloride is a semisynthesis starting from the naturally occurring amino acid D-penicillamine. D-penicillamine is chemically named 3-mercapto-D-valine. wikidata.orgcymitquimica.comsynzeal.comnih.gov Therefore, the core structure with the correct stereochemistry and the required thiol group is already present. The synthesis is completed by the esterification of the carboxylic acid group and subsequent formation of the hydrochloride salt, a process detailed in the following sections. nih.gov This approach is highly efficient as it leverages a readily available chiral starting material.
Total Synthesis: A total synthesis builds the molecule from simpler, achiral starting materials. One reported method for synthesizing D-valine starts with isobutyraldehyde. google.com The synthesis proceeds through the formation of 2-amino-3-methyl-butanenitrile, which is then hydrolyzed to the racemic amide. A chemical resolution step using a chiral resolving agent like dibenzoyl-L-tartaric acid (L-DBTA) is employed to separate the D-enantiomer from the L-enantiomer. The isolated D-amide is then hydrolyzed to D-valine. google.com To obtain the target compound from here would require the introduction of the 3-mercapto group, a significantly more complex undertaking than the semisynthetic route from D-penicillamine. Enzymatic methods have also been developed for the production of D-amino acids, offering a green alternative to classical chemical resolution. nih.gov
Esterification and Hydrochloride Salt Formation Techniques
The conversion of the 3-mercapto-D-valine core into its methyl ester hydrochloride is a critical derivatization step. Several methods achieve this transformation, often in a single pot, by using an alcohol in the presence of an acid catalyst.
An alternative, though often less convenient, method involves bubbling dry HCl gas through a solution of the amino acid in methanol (B129727). researchgate.netscielo.br Another approach utilizes trimethylchlorosilane (TMSCl) in methanol, which has been shown to be a mild and efficient system for preparing amino acid methyl ester hydrochlorides with high yields. nih.gov
Optimization of Reaction Conditions for High Yield and Purity
Achieving high yield and purity in the esterification and salt formation process requires careful optimization of several reaction parameters. The choice of reagent, temperature, reaction time, and solvent all play crucial roles.
When using the thionyl chloride/methanol system, the temperature must be carefully controlled. The initial addition of thionyl chloride to methanol is highly exothermic and is typically performed at low temperatures (e.g., 0 °C) to prevent uncontrolled reaction and potential side products. studylib.net Following the addition, the reaction is often gently heated to reflux to ensure complete esterification. studylib.net The reaction time can vary from a few hours to overnight, depending on the specific amino acid and the scale of the reaction. scielo.brmdpi.com The concentration of thionyl chloride is also a key parameter; studies have shown that optimal concentrations can lead to quantitative esterification in as little as 60 minutes. scribd.com
| Parameter | Condition/Reagent | Effect on Reaction | Reference |
|---|---|---|---|
| Reagent System | Thionyl Chloride / Methanol | Highly efficient, generates HCl in situ. Good to excellent yields. | nih.govnih.gov |
| TMSCl / Methanol | Mild conditions, room temperature reaction, simple workup, excellent yields. | researchgate.netnih.gov | |
| Temperature | 0 °C (initial addition) | Controls exothermic reaction with SOCl₂. | studylib.net |
| Reflux | Drives the esterification equilibrium towards the product. | scielo.br | |
| Reaction Time | 1-24 hours | Dependent on substrate and conditions; monitored by TLC for completion. | scielo.brnih.gov |
| Solvent | Excess Methanol | Acts as both reactant and solvent, driving the equilibrium. | organic-chemistry.org |
Regioselective Esterification Methods
The presence of multiple functional groups in 3-mercapto-D-valine (carboxyl, amino, and thiol) necessitates a regioselective esterification method. The goal is to selectively acylate the carboxylic acid oxygen without affecting the nitrogen of the amino group or the sulfur of the thiol group.
Under the acidic conditions of Fischer esterification (e.g., HCl/methanol or SOCl₂/methanol), high regioselectivity for the carboxylic acid is inherently achieved. pearson.com The amino group is immediately protonated to form the non-nucleophilic ammonium (B1175870) salt, effectively protecting it from acylation. The thiol group is a weaker nucleophile than the alcohol (methanol) used as the solvent and reactant, and it is significantly less nucleophilic than the carboxylic acid carbonyl oxygen under acidic catalysis. Therefore, the reaction overwhelmingly favors the formation of the methyl ester over thioester formation. acs.org While protecting the thiol group (e.g., as a disulfide) is a possible strategy to eliminate any potential for side reactions, it is often not required for this type of direct esterification. nih.gov
Functional Group Interconversions and Derivatization at the Thiol Moiety
The thiol group is a key functional moiety in this compound, offering a versatile handle for a variety of chemical modifications. These transformations are crucial for modulating the compound's physicochemical properties and for its conjugation to other molecules.
Thiol Alkylation and Acylation Reactions
The nucleophilic nature of the thiol group in this compound allows for straightforward alkylation and acylation reactions. These modifications are instrumental in creating derivatives with altered lipophilicity and biological activity profiles.
Thiol Alkylation: S-alkylation of the thiol group can be achieved by reacting this compound with various alkylating agents. Common reagents include alkyl halides (e.g., methyl iodide, ethyl bromide) and other electrophilic species. The reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity. However, care must be taken to avoid over-alkylation of the amine group, which can be a competing reaction. Under forcing conditions with excess alkyl halide, such as methyl iodide, exhaustive methylation can occur, leading to the formation of a quaternary ammonium salt. mdpi.com
Thiol Acylation: S-acylation introduces an acyl group to the sulfur atom, forming a thioester. This is typically accomplished by reacting the thiol with acylating agents such as acyl chlorides or acid anhydrides. These reactions are generally efficient and can be used to introduce a wide range of functionalities to the molecule. S-acylated proteins, for instance, can be delivered to the lysosomal limiting membrane for degradation, a process that may involve deacylation. nih.gov The lability of the thioester bond can be exploited for the design of prodrugs or controlled-release systems.
| Transformation | Reagent Class | Specific Examples | Typical Conditions |
|---|---|---|---|
| Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl bromide | Base (e.g., NaH, K2CO3), Aprotic solvent (e.g., DMF, THF), Room temperature to mild heating |
| Epoxides | Propylene oxide, Styrene oxide | Base or acid catalysis, Protic or aprotic solvent | |
| Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Base (e.g., Pyridine, Triethylamine), Aprotic solvent (e.g., CH2Cl2, THF), 0 °C to room temperature |
| Acid Anhydrides | Acetic anhydride, Succinic anhydride | Base or acid catalysis, Neat or in a solvent |
Conjugation Strategies for Biorelevant Probes (Non-Therapeutic)
The reactive thiol group of this compound makes it an attractive building block for the synthesis of biorelevant probes for non-therapeutic applications, particularly in the development of sensors and imaging agents.
One common strategy involves the conjugation of the thiol moiety to a fluorophore. The interaction of the thiol with its environment or a specific analyte can then be monitored through changes in the fluorescence signal. For example, D-penicillamine has been used in the development of fluorescent probes for the detection of metal ions like copper (Cu²⁺). researchgate.netnih.gov In one approach, the fluorescence of protein-stabilized gold nanoclusters is quenched by Cu²⁺, and the addition of D-penicillamine restores the fluorescence, providing a "turn-on" sensor. researchgate.net
Another strategy utilizes the principle of aggregation-induced emission (AIE). In this approach, a fluorophore that is non-emissive in solution becomes highly fluorescent upon aggregation. The thiol group of a penicillamine (B1679230) derivative can be used to control the aggregation state of the AIE-active molecule in the presence of a target analyte. For instance, platinum nanoclusters with AIE characteristics have been used to create an "off-on" fluorescent nanoprobe for Cu²⁺ and D-penicillamine. nih.gov
Furthermore, D-penicillamine derivatives have been employed in the development of colorimetric sensors. These sensors exhibit a visible color change in the presence of the target analyte, allowing for simple and rapid detection.
| Probe Type | Conjugation Strategy | Detection Principle | Analyte Example | References |
|---|---|---|---|---|
| Fluorescent Probe | Thiol-mediated fluorescence restoration | "Turn-on" fluorescence | Cu²⁺ | researchgate.net |
| AIE-based Probe | Thiol-controlled aggregation of AIEgens | Aggregation-Induced Emission | Cu²⁺, D-penicillamine | nih.gov |
| Colorimetric Sensor | Thiol-analyte interaction leading to color change | Visual color change | Various | |
| Fluorescent Nanoprobe | Thiol-induced aggregation of DNA-templated silver nanoclusters | Fluorescence quenching | D-penicillamine | researchgate.net |
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable manufacturing processes. This involves considering factors such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents and solvents.
One key aspect of a greener synthesis is the use of enzymatic methods. Enzymes can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and by-product formation. For instance, enzymatic resolution can be employed to obtain the desired D-enantiomer of penicillamine or its derivatives from a racemic mixture. njit.edu The use of "green" solvents, such as ionic liquids, in these enzymatic resolutions has been explored to further enhance the sustainability of the process. njit.edu
Sustainable synthetic routes for amino acids and their derivatives are increasingly being developed, with a focus on using renewable biomass as a starting material. rsc.org While the direct synthesis of this compound from biomass is still a developing area, the principles can be applied to its synthesis. For example, the Asinger reaction, a multicomponent reaction, provides a pathway to 3-thiazolines, which are precursors to penicillamine, and is noted for its operational simplicity and mild conditions. drugbank.com
The choice of catalysts and reagents is also critical. The use of heterogeneous catalysts that can be easily recovered and reused is a key principle of green chemistry. For the synthesis of amino acid esters, methods using solid acid catalysts or reagents like trimethylchlorosilane that can be used under mild, room temperature conditions have been developed as alternatives to traditional methods that require harsh conditions. nih.govmdpi.com
Furthermore, the development of sustainable methods for key transformations, such as the selective oxidation of thiols to disulfides, is important. Protocols using green oxidants like H₂O₂ or air with recyclable catalysts, such as polyoxomolybdates, have been reported for the synthesis of disulfides and thiosulfonates. rsc.org
| Synthetic Step | Traditional Approach | Greener Alternative | Green Chemistry Principle(s) Addressed |
|---|---|---|---|
| Esterification | Use of strong mineral acids (e.g., H₂SO₄) and high temperatures. google.com | Use of trimethylchlorosilane at room temperature; enzymatic esterification. nih.govmdpi.com | Safer solvents and auxiliaries; use of catalysis; design for energy efficiency. |
| Chiral Resolution | Classical resolution with chiral resolving agents. | Enzymatic resolution in aqueous media or ionic liquids. njit.edu | Use of renewable feedstocks (enzymes); safer solvents and auxiliaries. |
| Oxidation of Thiol | Use of stoichiometric, often hazardous, oxidizing agents. | Catalytic oxidation with H₂O₂ or air. rsc.org | Use of catalysis; safer chemistry. |
| Overall Synthesis | Multi-step synthesis with protection/deprotection steps. | Multicomponent reactions (e.g., Asinger reaction); synthesis from renewable feedstocks. rsc.orgdrugbank.com | Atom economy; use of renewable feedstocks; reduce derivatives. |
Sophisticated Spectroscopic and Crystallographic Elucidation of Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. mdpi.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR for Definitive Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for structural assignment. Each unique proton and carbon atom in the molecule generates a distinct signal, whose chemical shift, integration (for ¹H), and multiplicity reveal its electronic environment and proximity to other nuclei.
For Methyl 3-mercapto-D-valinate hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the alpha-proton (α-H), the two gem-dimethyl protons, and the thiol proton. The diastereotopic nature of the gem-dimethyl groups, adjacent to a chiral center, may result in separate signals. The α-H signal is anticipated to be a singlet, while the methoxy and methyl groups would appear as sharp singlets.
The ¹³C NMR spectrum provides complementary information, showing signals for the carbonyl carbon, the quaternary Cβ carbon, the Cα carbon, the methoxy carbon, and the two gem-dimethyl carbons. The chemical shifts are indicative of the carbon type and its bonding environment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| -OCH₃ | ~3.7 | Singlet | 3H | Methyl Ester |
| -NH₃⁺ | ~8.5 | Broad Singlet | 3H | Ammonium (B1175870) |
| α-H | ~4.0 | Singlet | 1H | Cα-H |
| gem-(CH₃)₂ | ~1.5 - 1.7 | Two Singlets | 6H | Cβ-Methyls |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C=O | ~170 | Ester Carbonyl |
| Cα | ~60 | Alpha-Carbon |
| Cβ | ~50 | Quaternary Carbon |
| -OCH₃ | ~53 | Methyl Ester |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While 1D NMR suggests the structure, 2D NMR experiments are crucial for confirming the precise atomic connectivity. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this molecule, COSY would be expected to show minimal correlations due to the lack of adjacent C-H bonds, but it could reveal long-range couplings, such as between the -SH proton and the α-H, confirming their spatial proximity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.eduyoutube.com This technique would definitively link the proton signals to their corresponding carbon signals in the backbone and side chains, confirming the assignments made in the 1D spectra. For instance, it would show a cross-peak between the α-H signal at ~4.0 ppm and the Cα signal at ~60 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.edumdpi.com This is arguably the most powerful tool for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:
Correlations from the methoxy protons (-OCH₃) to the carbonyl carbon (C=O).
Correlations from the gem-dimethyl protons to both the quaternary Cβ and the Cα carbons.
Correlations from the α-H to the carbonyl carbon (C=O) and the Cβ carbon.
Dynamic NMR Studies of Conformational Equilibria
Molecules are not static; they exist as an ensemble of interconverting conformations. mdpi.com this compound has several rotatable single bonds, primarily the Cα-Cβ and Cβ-S bonds. The rotation around these bonds can be influenced by the steric bulk of the gem-dimethyl groups.
Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide insight into these conformational dynamics. copernicus.org At low temperatures, the rotation around a bond may slow down on the NMR timescale, leading to the appearance of distinct signals for each conformer. copernicus.org This could, for example, resolve the signals for the two diastereotopic methyl groups if they were not already distinct at room temperature. Such studies allow for the calculation of rotational energy barriers, providing a more complete picture of the molecule's behavior in solution. copernicus.orgcopernicus.org
Advanced Mass Spectrometry for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. nih.gov
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
For a polar and potentially fragile molecule like this compound, soft ionization techniques are required to generate the molecular ion without significant fragmentation.
Electrospray Ionization (ESI): ESI is an ideal method for this compound. mdpi.com In positive-ion mode, the molecule would be expected to readily accept a proton to form the corresponding cation [M+H]⁺. This would be observed as the base peak or a prominent peak in the spectrum.
Matrix-Assisted Laser Desorption/Ionization (MALDI): While more commonly used for larger biomolecules, MALDI could also be employed. The compound would be co-crystallized with a matrix that absorbs laser energy, facilitating a gentle desorption and ionization process, which would also yield the [M+H]⁺ ion. mdpi.com
High-Resolution Mass Spectrometry (HRMS) and Isotopic Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is crucial for determining the elemental formula.
The molecular formula of the neutral Methyl 3-mercapto-D-valinate is C₆H₁₃NO₂S. The protonated molecule [C₆H₁₄NO₂S]⁺ has a theoretical monoisotopic mass of approximately 164.0745 Da. An HRMS measurement confirming this mass to within a few parts per million (ppm) provides unequivocal evidence for this elemental composition.
Furthermore, the isotopic pattern observed in the mass spectrum serves as an additional confirmation. The natural abundance of isotopes, particularly the presence of the ³⁴S isotope (at approximately 4.2% abundance relative to ³²S), would result in a characteristic [M+2]⁺ peak, further validating the presence of a single sulfur atom in the molecule's structure.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| D-Penicillamine |
| Penicillin |
| Carbon |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, electron impact ionization would likely lead to a weak or even unobservable molecular ion peak due to the ease of fragmentation of esters and amines. soton.ac.ukksu.edu.sa The fragmentation process is predictable based on the functional groups present.
Key fragmentation pathways for the cation of Methyl 3-mercapto-D-valinate would include:
Alpha-cleavage: This is a dominant fragmentation pathway for aliphatic amines and esters. soton.ac.uk Cleavage of the C-C bond adjacent to the nitrogen atom is common. Similarly, cleavage of bonds alpha to the carbonyl group, such as the loss of the methoxy group (-OCH₃), results in a stable acylium ion. ruc.dkresearchgate.net
Loss of Neutral Fragments: The molecule can lose small, stable neutral fragments. A characteristic loss would be the methoxycarbonyl group (•COOCH₃) or the entire ester group.
McLafferty Rearrangement: While more common in longer-chain esters, a McLafferty rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen could occur if the molecular structure allows for the necessary six-membered transition state. ksu.edu.saruc.dkscilit.com
A derivatization strategy, for instance using 3-mercaptopropionic acid via a Michael addition, has been shown to improve sensitivity and provide clearer fragmentation patterns for related compounds in LC-MS/MS analysis. wayne.edu
Table 1: Predicted MS/MS Fragmentation of Methyl 3-mercapto-D-valinate Cation
| Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |
|---|---|---|
| M-31 | [M-OCH₃]⁺ | Loss of methoxy radical from the ester |
| M-59 | [M-COOCH₃]⁺ | Loss of methoxycarbonyl radical |
| M-74 | [M-HS-CH₃]⁺ | Complex rearrangement and fragmentation |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. msu.edu The two techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. msu.educhemistrytalk.org For this compound, IR spectroscopy would be particularly sensitive to polar bonds like N-H, O-H (if any water is present), and C=O, whereas Raman would be effective for homo-nuclear bonds like C-C and S-H. soton.ac.ukmsu.edu
The analysis of amino acids and their derivatives by these techniques is well-established, allowing for the identification of characteristic bands corresponding to specific functional groups and their interactions within the crystal lattice. reddit.comresearchgate.net
Analysis of Characteristic Functional Group Vibrations (S-H, C=O, N-H)
The IR and Raman spectra of this compound are distinguished by absorption bands characteristic of its primary functional groups.
N-H Vibrations: As a hydrochloride salt, the primary amine exists in its protonated ammonium form (R-NH₃⁺). This gives rise to strong, broad stretching vibrations typically in the 2800-3200 cm⁻¹ region. nih.gov Bending vibrations for the NH₃⁺ group are also expected. reddit.com
C=O Vibrations: The methyl ester functionality features a carbonyl group (C=O). This bond produces one of the most prominent bands in an IR spectrum, typically appearing as a strong, sharp absorption in the range of 1730–1750 cm⁻¹. nsf.govnih.gov
S-H Vibrations: The thiol (sulfhydryl) group (S-H) has a characteristic stretching vibration that appears as a weak band in the IR spectrum around 2550-2600 cm⁻¹. nsf.govnih.govmdpi.com This band is often significantly stronger and more easily identified in the Raman spectrum, highlighting the complementary nature of the two techniques for analyzing thiols. mdpi.com
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H (in -NH₃⁺) | Stretching | 2800–3200 | Strong, Broad | Medium |
| C=O (Ester) | Stretching | 1730–1750 | Strong, Sharp | Medium |
| S-H (Thiol) | Stretching | 2550–2600 | Weak | Strong |
| C-H | Stretching | 2850–3000 | Medium | Strong |
| N-H (in -NH₃⁺) | Bending | ~1600 | Medium | Weak |
| C-O (Ester) | Stretching | 1025–1200 | Strong | Medium |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline solid. springernature.com This technique provides precise coordinates of each atom in the crystal lattice, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound is not publicly available, analysis of related amino acid hydrochlorides, such as (R)-α-methylphenylalanine methyl ester hydrochloride monohydrate, provides a clear blueprint for the expected structural features. springernature.com The process requires growing a single crystal of suitable quality, which for hydrochloride salts is often achieved by slow evaporation from a solvent like methanol (B129727). springernature.comresearchgate.net
Elucidation of Absolute Configuration and Conformation
X-ray crystallography is the definitive method for establishing the absolute configuration of a chiral molecule, provided anomalous dispersion effects can be measured (the Bijvoet method). researchgate.net For this compound, which is derived from D-valine, the stereocenter at the α-carbon is expected to have the (R) configuration. Crystallographic analysis would confirm this assignment unequivocally.
Furthermore, the data would reveal the molecule's solid-state conformation, which is the preferred spatial arrangement of its atoms. This includes the torsion angles that define the orientation of the isopropyl group, the thiol moiety, and the methyl ester group relative to the amino acid backbone. In the crystal structure of a related L-valine methyl ester derivative, two molecules in the asymmetric unit were observed, differing primarily in the orientation of the isopropyl group. researchgate.net
Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, weak forces)
The crystal structure reveals how molecules pack together in the solid state, which is governed by a network of intermolecular interactions. In an amino acid hydrochloride salt, hydrogen bonding is a dominant force. A primary interaction is the formation of strong N-H···Cl⁻ hydrogen bonds between the ammonium cation and the chloride anion. springernature.comresearchgate.net Additional hydrogen bonds involving the thiol group as a donor (S-H···O or S-H···Cl) and the carbonyl oxygen as an acceptor (N-H···O=C) are also possible and would play a crucial role in stabilizing the crystal lattice. The analysis of these interactions is often aided by Hirshfeld surface analysis, which maps the close contacts between molecules in the crystal.
Table 3: Representative Crystallographic Data for an Amino Acid Ester Hydrochloride Analog
| Parameter | Value (for (R)-α-methylphenylalanine methyl ester HCl·H₂O) springernature.com |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 12.757(2) |
| b (Å) | 6.865(1) |
| c (Å) | 7.999(1) |
| β (°) | 108.8(1) |
| Volume (ų) | 663.2 |
Circular Dichroism (CD) Spectroscopy for Chiral Conformation
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light, which is non-zero only for chiral compounds. The resulting CD spectrum provides information about the absolute configuration and the secondary structure or conformation of the molecule in solution.
For chiral amino acids, the CD spectrum is sensitive to the electronic transitions of the chromophores within the molecule, such as the carbonyl group of the ester. The sign and magnitude of the CD signals (known as Cotton effects) are highly dependent on the three-dimensional arrangement of atoms around the chromophore. Studies on thiol-containing chiral biomolecules like penicillamine (B1679230) have shown that new, characteristic CD signals can be generated upon interaction with other species, indicating the technique's sensitivity to the local chiral environment. By comparing experimental CD spectra with those predicted by quantum chemical calculations, it is possible to determine the preferred solution-state conformation of this compound. This technique is invaluable for understanding the molecule's structure in a non-crystalline state, which is often more relevant to its biological or chemical activity. researchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with a favorable balance between accuracy and computational cost.
DFT calculations are instrumental in determining the optimized three-dimensional geometry of Methyl 3-mercapto-D-valinate hydrochloride. By finding the minimum energy conformation, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated.
Analysis of the electronic structure provides a map of the electron distribution across the molecule. The molecular electrostatic potential (MEP) surface is a key output, visualizing the charge distribution and highlighting regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show a high positive potential around the ammonium (B1175870) group (-NH₃⁺) and a negative potential near the oxygen atoms of the ester group and the chloride anion. The sulfur atom of the mercapto group represents a region of localized electron density, influencing its role in potential interactions.
Table 1: Predicted Structural Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311+G**) |
| Bond Lengths | ||
| C=O | ~1.21 Å | |
| C-S | ~1.85 Å | |
| S-H | ~1.34 Å | |
| C-N⁺ | ~1.50 Å | |
| Bond Angles | ||
| O=C-O | ~125° | |
| C-S-H | ~96° | |
| C-C-N⁺ | ~110° |
Note: These are representative values based on DFT calculations for similar functional groups and are presented for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the mercapto group due to its lone pairs of electrons. The LUMO is likely centered on the π* antibonding orbital of the carbonyl group (C=O). The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 2: Calculated FMO Properties and Global Reactivity Descriptors
| Parameter | Formula | Predicted Value (eV) | Interpretation |
| HOMO Energy | E_HOMO | -7.2 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | E_LUMO | -0.9 eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 6.3 eV | Indicates high kinetic stability |
| Ionization Potential (I) | -E_HOMO | 7.2 eV | Energy required to remove an electron |
| Electron Affinity (A) | -E_LUMO | 0.9 eV | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | 4.05 eV | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | 3.15 eV | Resistance to change in electron distribution |
| Softness (S) | 1 / (2η) | 0.159 eV⁻¹ | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | χ² / (2η) | 2.60 eV | Measure of electrophilic character |
Note: These values are hypothetical and serve to illustrate the application of FMO theory.
DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules. mdpi.comnih.gov
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (δ). nih.govrsc.org By computing the isotropic magnetic shielding constants for each nucleus (¹H, ¹³C), theoretical chemical shifts can be predicted and correlated with experimental data. nih.gov This process is invaluable for assigning ambiguous signals in experimental spectra and confirming the molecular structure. rsc.org Calculations are often performed using a hybrid functional like B3LYP with a suitable basis set, and the inclusion of a solvent model can improve accuracy. mdpi.comnih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Nuclei
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carbonyl (C=O) | - | ~172 |
| Ester Methyl (CH₃) | ~3.8 | ~53 |
| Alpha-Carbon (α-C) | ~3.9 | ~65 |
| Beta-Carbon (β-C) | ~3.3 | ~48 |
| Mercapto (SH) | ~1.6 | - |
| Valine Methyls (CH₃) | ~1.1, ~1.2 | ~18, ~19 |
Note: Predicted shifts are referenced against a standard (e.g., TMS) and are illustrative. Actual values depend on the specific functional, basis set, and solvent model used.
Vibrational Frequencies: DFT can also compute the harmonic vibrational frequencies corresponding to the normal modes of molecular vibration. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. nih.govresearchgate.net The analysis helps in assigning specific absorption bands to the stretching, bending, and torsional motions of functional groups. For this compound, characteristic frequencies for S-H, C=O, N-H⁺, and C-S stretches would be of particular interest for confirming the presence and environment of these groups. Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model. nih.gov
Table 4: Predicted Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| N-H⁺ Stretch | Ammonium | ~3100-3250 | 3100-3300 |
| C-H Stretch | Alkyl | ~2950-3000 | 2850-3000 |
| S-H Stretch | Mercapto | ~2550 | 2550-2600 |
| C=O Stretch | Ester | ~1735 | 1730-1750 |
| N-H⁺ Bend | Ammonium | ~1500-1600 | 1500-1620 |
| C-S Stretch | Thioether-like | ~680 | 600-800 |
Note: These are unscaled, representative frequencies. Experimental values can vary based on phase and intermolecular interactions.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations generate a trajectory that reveals conformational changes and intermolecular interactions over time. nih.gov
This compound possesses several rotatable single bonds, leading to a landscape of possible conformations. MD simulations can explore this landscape to identify the most populated and energetically favorable conformers. By running simulations in the gas phase (to study intrinsic properties) and in a solvent (to mimic experimental conditions), one can understand how the environment influences the molecule's shape and flexibility. Analysis of the dihedral angles over the course of the simulation reveals the rotational preferences and energy barriers between different conformers. This is crucial for understanding how the molecule's three-dimensional structure might influence its biological or chemical activity.
The presence of a solvent can dramatically alter a molecule's structure, stability, and reactivity. numberanalytics.com MD simulations explicitly model the solvent molecules (e.g., water), providing a detailed picture of solute-solvent interactions. For this compound, simulations in an aqueous environment would show the formation of a hydration shell.
The charged ammonium group (-NH₃⁺) and the chloride ion (Cl⁻) would be strongly solvated by water molecules through hydrogen bonding and ion-dipole interactions. The polar ester and mercapto groups would also form hydrogen bonds with the surrounding water. The analysis of radial distribution functions (RDFs) from the simulation trajectory can quantify these interactions by showing the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. This detailed view of solvation helps explain how the solvent mediates intermolecular interactions and influences the molecule's preferred conformation and availability for reaction. researchgate.net
Mechanistic Insights from Computational Studies
Computational chemistry provides a powerful lens through which the intricate details of chemical reactions involving this compound can be explored at the molecular level. By employing sophisticated quantum mechanical calculations, researchers can model reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern the speed and outcome of chemical transformations. These theoretical investigations are crucial for understanding the reactivity of this thiol-containing amino acid derivative and for predicting its behavior in various chemical environments.
A cornerstone of computational mechanistic studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, a fleeting molecular arrangement that is midway between reactants and products. The energy required to reach this state, known as the activation energy, is a critical determinant of the reaction rate. Computational methods, particularly Density Functional Theory (DFT), are adept at locating these transition states and calculating their geometries and energies with a high degree of accuracy.
For a molecule like this compound, several reaction pathways are of significant interest. One such pathway is the oxidation of the thiol group (-SH). Thiols are known to undergo oxidation to form disulfides, and this process is of considerable biological and chemical importance. masterorganicchemistry.com A plausible reaction mechanism involves the initial deprotonation of the thiol to form a thiolate anion, which is a potent nucleophile. masterorganicchemistry.com This thiolate can then react with an oxidizing agent or another molecule of the thiol itself.
For the dimerization of Methyl 3-mercapto-D-valinate, a computational study would typically model the following steps:
Deprotonation of the thiol: Calculating the energy change associated with the removal of the thiol proton by a base.
Nucleophilic attack: Modeling the attack of the resulting thiolate on an electrophilic sulfur atom of another protonated thiol molecule.
Transition state for S-S bond formation: Identifying the geometry and energy of the transition state for the formation of the disulfide bond.
Product formation: Characterizing the final disulfide product.
The energetic profile of such a reaction, as would be determined by computational analysis, can be represented in a data table.
Interactive Data Table: Calculated Relative Energies for the Oxidative Dimerization of Methyl 3-mercapto-D-valinate
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | Methyl 3-mercapto-D-valinate | 0.0 |
| Intermediate | Thiolate anion | +10.5 |
| Transition State | S-S bond formation | +25.2 |
| Product | Disulfide dimer | -5.8 |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from a computational study. The actual values would be dependent on the level of theory and the specific reaction conditions modeled.
Another important reaction pathway that could be investigated computationally is the hydrolysis of the methyl ester group. This reaction would proceed through a different set of intermediates and transition states, likely involving the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the ester. Transition state analysis would be crucial in determining whether the reaction proceeds through a tetrahedral intermediate and in calculating the activation energy for this process.
By systematically mapping these and other potential reaction pathways, computational chemistry can provide invaluable insights into the chemical reactivity of this compound, guiding further experimental work and enabling a deeper understanding of its chemical behavior.
Fundamental Chemical Reactivity and Reaction Mechanism Studies
Nucleophilic and Electrophilic Reactivity of the Thiol Group
The sulfur atom of the thiol group (-SH) in Methyl 3-mercapto-D-valinate hydrochloride is a versatile and reactive center. Its reactivity is characterized by the polarizability of the sulfur atom and the acidity of the thiol proton. In appropriate conditions, deprotonation yields the thiolate anion (RS⁻), which is a potent nucleophile. nih.gov The thiol state itself, while a weaker nucleophile, can also participate in various reactions. nih.gov
"Click" chemistry refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The thiol group is an excellent participant in several click reactions, notably the thiol-ene and thiol-maleimide reactions. rsc.orgrsc.org
Thiol-Ene Reaction: This reaction involves the addition of a thiol across a double bond (an ene). The process is typically initiated by radicals, often generated by UV light or a chemical initiator, and proceeds via a free-radical chain mechanism. rsc.org This method is highly efficient for creating carbon-sulfur bonds and is used in bioconjugation and polymer synthesis. rsc.org The thiol group of this compound can readily participate in such radical-mediated hydrothiolation reactions. rsc.org
Thiol-Maleimide Reaction: The conjugation of thiols to maleimides is a widely used bioconjugation technique, prized for its high specificity and rapid kinetics under mild, often physiological, conditions. rsc.orgresearchgate.net The reaction proceeds via a Michael addition, where the nucleophilic thiol (or more rapidly, the thiolate) attacks one of the activated carbons of the maleimide (B117702) double bond. researchgate.netnih.gov The rate and mechanism (whether base-initiated, nucleophile-initiated, or a combination) can be influenced by the choice of solvent, the nature of the thiol, and the presence of initiators. rsc.orgcolab.ws
Table 1: Thiol-Mediated Click Reactions
| Reaction Type | Reactants | Initiator/Conditions | Mechanism | Product |
| Thiol-Ene | Thiol + Alkene | Radical Initiator (e.g., UV light, AIBN) | Radical Chain Addition | Thioether |
| Thiol-Maleimide | Thiol + Maleimide | Base or Nucleophilic Catalyst (e.g., amine) | Michael Addition | Thiosuccinimide Adduct |
The sulfur atom in a thiol is in a low oxidation state (-2) and is readily oxidized. libretexts.org Mild oxidizing agents, including air (autoxidation), often catalyzed by metal ions, convert thiols to disulfides (RSSR). sci-hub.se This is a characteristic reaction of thiols, forming a sulfur-sulfur bond that is crucial in the structure of many proteins. libretexts.orgsci-hub.se The reaction generally proceeds faster at a pH where a significant concentration of the more reactive thiolate anion is present. sci-hub.se
More vigorous oxidation of the thiol group, or the disulfide, can lead to higher oxidation states. The oxidation can produce sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H). sci-hub.senih.gov Alternatively, the thioether formed from other reactions can be oxidized. The oxidation of sulfides first yields sulfoxides (R-S(=O)-R') and then, with stronger oxidizing agents, sulfones (R-S(=O)₂-R'). libretexts.orgorganic-chemistry.org A variety of reagents, such as hydrogen peroxide, often in the presence of a catalyst, can achieve these transformations. organic-chemistry.org For instance, tantalum carbide has been used to catalyze the oxidation of sulfides to sulfoxides with H₂O₂, while niobium carbide promotes the formation of sulfones. organic-chemistry.org
Table 2: Oxidation Products of the Thiol Group
| Oxidation State | Compound Type | General Structure |
| -1 | Disulfide | R-S-S-R |
| 0 | Sulfenic Acid | R-S-OH |
| +2 | Sulfinic Acid | R-SO₂H |
| +4 | Sulfonic Acid | R-SO₃H |
| 0 (from Thioether) | Sulfoxide | R-S(=O)-R' |
| +2 (from Thioether) | Sulfone | R-S(=O)₂-R' |
As a soft nucleophile, the thiol group (and especially the thiolate anion) of this compound reacts preferentially with soft electrophiles. nih.govresearchgate.net This principle is described by the Hard and Soft, Acids and Bases (HSAB) theory. nih.gov The high polarizability of the sulfur atom makes it susceptible to attack by species that are also soft and polarizable. researchgate.net
Common electrophiles that react with thiols include:
Alkyl Halides: Thiols readily undergo S-alkylation via an Sₙ2 mechanism to form thioethers. The thiolate anion is a superior nucleophile for this transformation.
Michael Acceptors: As seen in the thiol-maleimide reaction, thiols add to α,β-unsaturated carbonyl compounds in a conjugate or Michael addition. nih.gov
Epoxides: Thiols can open epoxide rings via nucleophilic attack on one of the ring carbons, resulting in the formation of a β-hydroxy thioether. mdpi.com
The reactivity of the thiol group is highly dependent on pH. researchgate.net At physiological pH, a fraction of the thiol groups will exist in the more nucleophilic thiolate form, which significantly enhances reaction rates with soft electrophiles. nih.govresearchgate.net This controlled reactivity is a cornerstone of many biological processes and synthetic strategies. nih.gov
Reactivity of the Ester Moiety
The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Basic Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. ekb.eg A final, rapid acid-base reaction between the carboxylic acid and the methoxide ion drives the reaction to completion. The kinetics of base-catalyzed hydrolysis of amino acid esters are well-studied, often showing a dependence on the hydroxide ion concentration. ekb.eg
Acidic Hydrolysis: In acidic conditions, the carbonyl oxygen is first protonated by an acid catalyst (e.g., H₃O⁺). masterorganicchemistry.com This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water. masterorganicchemistry.com A tetrahedral intermediate is formed, and after a series of proton transfers, methanol (B129727) is eliminated, regenerating the acid catalyst and yielding the carboxylic acid. The reaction is reversible, and the equilibrium can be shifted by using a large excess of water. masterorganicchemistry.com
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. Similar to hydrolysis, this reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Base-Catalyzed Transesterification: An alkoxide (RO⁻) from a different alcohol acts as the nucleophile, attacking the ester's carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate, which then eliminates the original alkoxide group (in this case, methoxide). To drive the reaction forward, the incoming alcohol is often used as the solvent to ensure it is present in large excess. masterorganicchemistry.com
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The ester's carbonyl oxygen is protonated, activating the carbonyl group for attack by a new alcohol molecule. masterorganicchemistry.com After formation of a tetrahedral intermediate and subsequent proton transfers, the original alcohol (methanol) is eliminated, resulting in a new ester. masterorganicchemistry.com Various catalysts, including scandium(III) triflate and N-heterocyclic carbenes, have been shown to effectively promote these reactions under mild conditions. organic-chemistry.org
Reactivity of the Amino Group
The amino group of this compound is a primary amine, which is a key functional group that dictates its participation in a variety of chemical reactions. As the hydrochloride salt, the amine is initially protonated. For the amine to act as a nucleophile, the addition of a non-nucleophilic base is typically required to deprotonate it, liberating the free amine.
Amidation and Peptide Coupling Reactions
The primary amino group of this compound readily undergoes amidation reactions with carboxylic acids and their derivatives to form an amide bond. This reaction is fundamental to the synthesis of peptides, where the compound can be incorporated as the N-terminal residue.
The general mechanism for amidation involves the activation of a carboxylic acid, followed by nucleophilic attack from the amino group of Methyl 3-mercapto-D-valinate. Since the starting material is a hydrochloride salt, a tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is added to neutralize the ammonium (B1175870) salt and generate the free amine for the reaction. rsc.org
A variety of coupling reagents have been developed to facilitate efficient amide bond formation while minimizing side reactions, particularly racemization. bachem.comuniurb.it These reagents convert the carboxylic acid into a more reactive species, such as an active ester or a symmetrical anhydride, which is then susceptible to nucleophilic attack by the amine.
Common classes of coupling reagents include:
Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. bachem.compeptide.com
Onium Salts: including phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU). bachem.comuniurb.it These reagents are known for their high efficiency and are frequently employed in solid-phase peptide synthesis. peptide.com
Silicon-based reagents: Methyltrimethoxysilane (MTM) has been shown to be an effective reagent for the direct amidation of carboxylic acids with amines. nih.gov
A direct, catalyst-free amidation can also be achieved by heating the carboxylic acid and the amine salt (with an added base) in a suitable solvent like toluene. rsc.org
Table 1: Representative Amidation Reaction of a Valine Derivative
| Carboxylic Acid | Amine Component | Coupling Conditions | Product | Yield | Reference |
|---|
Table 2: Common Coupling Reagents for Peptide Synthesis
| Reagent Class | Example | Full Name | Notes |
|---|---|---|---|
| Carbodiimide | DIC | N,N'-Diisopropylcarbodiimide | Often used with HOBt to minimize racemization. bachem.compeptide.com |
| Onium Salt (Uronium) | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for sterically hindered amino acids. bachem.compeptide.com |
| Onium Salt (Uronium) | COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A safer alternative to HOBt/HOAt-based reagents. bachem.com |
Schiff Base Formation
The primary amino group of this compound can react with aldehydes and ketones to form an imine, also known as a Schiff base. This condensation reaction typically occurs under mild acidic or basic conditions, or simply upon heating the reactants together, often with azeotropic removal of the water byproduct. ijacskros.comsemanticscholar.orgnih.gov
The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, forming an unstable carbinolamine intermediate. ijacskros.com This intermediate then dehydrates to yield the stable imine. The reaction is generally reversible and can be influenced by the pH of the reaction medium.
The synthesis of Schiff bases can be carried out in various solvents, including ethanol, often with a catalytic amount of acid like glacial acetic acid. semanticscholar.orgnih.gov Green chemistry approaches, such as using microwave irradiation or micellar systems, have also been employed to enhance reaction rates and yields. chemrevlett.comresearchgate.net
Table 3: General Conditions for Schiff Base Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Primary Amine | Aldehyde/Ketone | Acetic Acid / Ethanol | Reflux | Schiff Base (Imine) | semanticscholar.orgnih.gov |
| Primary Amine | Aldehyde | SDS Surfactant / Ethyl lactate:water | Not specified | Schiff Base (Imine) | chemrevlett.com |
Stereochemical Stability and Stereospecific Reactions
This compound possesses a stereocenter at the α-carbon (C2), and its "D" configuration is a critical aspect of its chemical identity. The preservation of this stereochemistry is paramount in many of its applications, particularly in peptide synthesis, where racemization can lead to the formation of diastereomeric impurities that are difficult to separate and can have different biological activities. osti.gov
Racemization during peptide coupling reactions is a well-documented phenomenon, especially for sterically hindered amino acids like valine. mdpi.com It can occur through two primary mechanisms: direct enolization or the formation of a 5(4H)-oxazolone intermediate. uniurb.it The formation of the oxazolone (B7731731) is particularly favored when the N-terminal protecting group is an acyl group rather than a carbamate (B1207046) (e.g., Boc or Fmoc). The presence of a base, which is necessary to deprotonate the amine hydrochloride, can also promote racemization by abstracting the α-proton. mdpi.com
Several strategies are employed to minimize racemization during reactions involving the amino group:
Use of appropriate coupling reagents: Additives like HOBt and HOAt are known to suppress racemization by forming active esters that react with the amine component faster than the oxazolone can rearrange. uniurb.itpeptide.com
Choice of base: Weaker, sterically hindered bases like N-methylmorpholine (NMM) or sym-collidine are sometimes preferred over stronger bases like DIPEA or triethylamine to reduce the rate of α-proton abstraction. bachem.com
Reaction conditions: Low temperatures and shorter reaction times can also help to maintain the stereochemical integrity of the amino acid derivative.
The stereospecificity of reactions involving Methyl 3-mercapto-D-valinate is crucial. For instance, in peptide synthesis, the coupling reaction must be stereospecific to ensure that only the desired D-amino acid is incorporated into the growing peptide chain. The stereochemical purity of the final product is often verified using chiral chromatography techniques or by analyzing the diastereomeric products formed after derivatization with a chiral reagent. documentsdelivered.com Studies on the synthesis of tripeptides containing D-valine have highlighted the importance of carefully selecting coupling methods to prevent racemization. documentsdelivered.com
Table 4: Factors Influencing Stereochemical Stability in Peptide Coupling
| Factor | Condition Favoring Stereochemical Purity | Reason | Reference |
|---|---|---|---|
| Coupling Reagent Additive | Use of HOBt or HOAt | Forms active esters that react rapidly, minimizing time for oxazolone formation and racemization. | uniurb.itpeptide.com |
| Base | Use of weaker bases (e.g., NMM) | Reduces the rate of base-catalyzed α-proton abstraction. | bachem.com |
| N-terminal Protecting Group | Carbamate-type (Fmoc, Boc) | Less prone to forming the racemization-prone oxazolone intermediate compared to acyl groups. | uniurb.it |
Coordination Chemistry and Ligand Properties
Ligand Design Principles for Metal Chelation
The effectiveness of a chelating agent is determined by its ability to form stable complexes with metal ions, a property governed by the ligand's molecular structure. mdpi.com Ligand design is a critical aspect of medicinal inorganic chemistry and catalysis, focusing on creating molecules that can bind to metal ions with high specificity and stability.
Multidentate Ligand Architectures (S, N, O Donor Atoms)
Methyl 3-mercapto-D-valinate hydrochloride is a potentially multidentate ligand, possessing three donor atoms—sulfur (from the mercapto group), nitrogen (from the amino group), and oxygen (from the ester carbonyl group)—capable of coordinating with a metal center. Ligands containing N, S, and O donor atoms are well-studied for their ability to form stable chelates with a variety of metal ions. mdpi.comntno.org The arrangement of these donor atoms allows the molecule to form five- or six-membered chelate rings with a metal ion, which enhances the thermodynamic stability of the resulting complex (the chelate effect).
The thiol (-SH) group is a soft donor, showing a strong affinity for soft transition metals. The amino (-NH2) group is a harder donor that readily coordinates with a wide range of transition metals. mdpi.com The carbonyl oxygen of the methyl ester group is a hard donor and can also participate in coordination, making the ligand potentially tridentate (N, S, O). mdpi.com This combination of hard and soft donor atoms allows this compound to coordinate with a diverse array of metal ions, from early to late transition metals. libretexts.org The study of ligands with multiple donor sites is crucial as they can form stable complexes with various oxidation states and geometries. ntno.org
Interactive Table: Potential Donor Atoms and Their Properties
| Donor Atom | Functional Group | HSAB Classification | Typical Coordinated Metals |
| S | Thiol/Mercapto | Soft | Pd(II), Pt(II), Cu(I), Ag(I), Hg(II) |
| N | Amine | Borderline/Hard | Co(II/III), Ni(II), Cu(II), Zn(II) |
| O | Carbonyl (Ester) | Hard | Fe(III), Cr(III), Al(III) |
Chiral Ligand Synthesis for Asymmetric Catalysis
The "D-valinate" backbone of the molecule introduces chirality, a critical feature for applications in asymmetric catalysis. nih.gov The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, and transition metal complexes featuring chiral ligands are among the most effective catalysts for achieving high enantioselectivity. nih.gov
This compound can serve as a precursor for more complex chiral ligands or be used directly in the formation of chiral metal catalysts. The fixed stereochemistry of the D-amino acid derivative can effectively control the spatial arrangement of substrates around the catalytic metal center, thereby directing the stereochemical outcome of a chemical reaction. nih.gov The development of new chiral ligands is an active area of research, with a focus on creating structurally diverse and configurationally stable molecules for use in reactions like asymmetric alkylations and hydrogenations. nih.govcapes.gov.br
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involves the reaction of a metal salt with the ligand under specific conditions. jscimedcentral.com The resulting complexes are then characterized using a suite of analytical techniques to determine their structure, composition, and properties. nih.govmdpi.com
Transition Metal Coordination Compounds (e.g., Cu, Ni, Co, Pd, Pt)
Complexes of this compound with various transition metals can be synthesized, leveraging the ligand's versatile donor set. nih.govresearchgate.net Typically, the synthesis involves reacting the hydrochloride salt of the ligand with a metal salt (e.g., chloride, sulfate, or acetate) in a suitable solvent, often with the addition of a base to deprotonate the ligand's thiol and ammonium (B1175870) groups, facilitating coordination. jscimedcentral.comnih.gov
The choice of metal dictates the geometry of the resulting complex. For instance, Co(II) and Ni(II) often form octahedral or square planar complexes, while Cu(II) commonly adopts a distorted square planar or square pyramidal geometry. nih.govresearchgate.net Pd(II) and Pt(II), as d⁸ metals, predominantly form square planar complexes, which are of particular interest in catalysis and medicine. rsc.org
Interactive Table: Expected Geometries of Metal Complexes
| Metal Ion | d-electron Count | Common Coordination Number(s) | Typical Geometry |
| Co(II) | d⁷ | 4, 6 | Tetrahedral, Octahedral |
| Ni(II) | d⁸ | 4, 6 | Square Planar, Octahedral |
| Cu(II) | d⁹ | 4, 5, 6 | Distorted Square Planar, Square Pyramidal |
| Pd(II) | d⁸ | 4 | Square Planar |
| Pt(II) | d⁸ | 4 | Square Planar |
Spectroscopic Signatures of Metal Binding (e.g., NMR chemical shifts, UV-Vis changes)
Spectroscopic methods are indispensable for confirming the coordination of the ligand to the metal ion. nih.gov
NMR Spectroscopy: Upon complexation, the chemical shifts of protons and carbons near the donor atoms are expected to change significantly. For instance, in ¹H NMR, the proton of the thiol group (-SH) would disappear upon deprotonation and coordination. The protons on the carbons adjacent to the sulfur, nitrogen, and oxygen atoms would likely experience downfield shifts due to the electron-withdrawing effect of the coordinated metal ion. researchgate.net
UV-Visible Spectroscopy: The electronic spectrum of the ligand will be altered upon complexation. New absorption bands may appear in the visible region, which are often attributed to d-d electronic transitions within the metal's d-orbitals or to ligand-to-metal charge transfer (LMCT) bands. researchgate.netfarmaciajournal.com For example, the coordination of the sulfur atom to a metal like Cu(II) often gives rise to an intense S→Cu(II) LMCT band. farmaciajournal.com Changes in the position and intensity of the ligand's internal π→π* and n→π* transitions can also provide evidence of coordination. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the participation of the functional groups in coordination. A shift in the stretching frequency of the C=O group to a lower wavenumber suggests its coordination to the metal. aristonpubs.com Similarly, changes in the N-H and the disappearance of the S-H stretching vibrations would indicate coordination through the nitrogen and deprotonated sulfur atoms, respectively. ias.ac.inbas.bg
Interactive Table: Expected Spectroscopic Changes Upon Metal Coordination
| Spectroscopic Technique | Observable Change | Interpretation |
| ¹H NMR | Disappearance of -SH proton signal; shift of α- and β-protons. | Deprotonation and coordination of the thiol group; change in electronic environment. |
| ¹³C NMR | Shift in signals for carbons adjacent to S, N, and O atoms. | Coordination of donor atoms to the metal center. |
| UV-Vis | Appearance of new bands in the visible region (d-d transitions, LMCT). | Formation of the coordination complex. farmaciajournal.com |
| IR | Shift in ν(C=O); disappearance of ν(S-H); changes in ν(N-H). | Coordination via carbonyl oxygen, sulfur, and nitrogen atoms. aristonpubs.com |
Structural Analysis of Metal Complexes (e.g., X-ray Crystallography)
For a complex of Methyl 3-mercapto-D-valinate, X-ray crystallography could confirm the mode of coordination (e.g., bidentate N,S chelation or tridentate N,S,O chelation), the geometry around the metal center (e.g., square planar, tetrahedral, or octahedral), and the conformation of the chelate rings. researchgate.net Such structural data is invaluable for understanding the relationship between the structure of the complex and its reactivity, which is crucial for designing effective catalysts or therapeutic agents. mdpi.com While no specific crystal structures for complexes of this compound were found, analysis of similar structures provides a strong basis for predicting its coordination behavior. researchgate.net
Mechanistic Studies of Metal-Ligand Interactions
Information regarding the mechanistic pathways of interaction between this compound and various metal centers is not available in the reviewed scientific literature.
Binding Affinity and Stability Constant Determination
No experimental data, such as stability constants (log K) or dissociation constants (Kd), for metal complexes of this compound have been found. Such data is typically determined using techniques like potentiometric titration, spectrophotometry, or isothermal titration calorimetry. The absence of this data prevents a quantitative discussion of the binding affinity and thermodynamic stability of its metal complexes.
Ligand Exchange Kinetics
There is no available information on the kinetics of ligand exchange reactions involving this compound. Studies in this area would provide insight into the lability of the metal-ligand bond and the factors influencing the rate at which this ligand can be displaced by or can displace other ligands in a coordination sphere.
Applications in Analytical Chemistry and Materials Science
Development of Chiral Stationary Phases and Derivatization Agents for Chromatography
The separation of enantiomers is a critical task in the pharmaceutical and chemical industries. wikipedia.org Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are central to these efforts, often relying on chiral stationary phases (CSPs) or chiral derivatizing agents (CDAs) to resolve racemic mixtures. wikipedia.orgnih.gov
The core principle of chiral chromatography involves creating a diastereomeric interaction between the analyte enantiomers and a chiral selector. This selector can be immobilized onto a solid support to create a CSP. mdpi.com Polysaccharide derivatives (e.g., amylose (B160209) and cellulose), cyclodextrins, and Pirkle-type phases are among the most successful and widely used CSPs for both analytical and preparative separations. nih.govnih.gov While Methyl 3-mercapto-D-valinate hydrochloride is a chiral molecule, it is not commonly documented as a building block for the synthesis of CSPs. Instead, its own enantiomeric purity would be analyzed using existing chiral columns. For instance, amylose-based CSPs have proven effective for the direct enantioseparation of chiral sulfur-containing compounds. nih.gov
Derivatization is a chemical modification technique used to enhance the analytical properties of a target compound. rsc.org For chromatography, this can improve volatility for GC or enhance detectability for HPLC. nih.govresearchgate.net Analytes lacking a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection) can be reacted with a derivatizing agent to attach such a moiety. researchgate.net
A chiral derivatizing agent (CDA) is an enantiomerically pure reagent that converts a pair of enantiomers into a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated on a standard, non-chiral column. nih.gov While this compound contains a primary amine and a thiol group, which are reactive sites, it is typically the target of derivatization rather than the agent itself. For example, its primary amine could be derivatized by reagents like (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride ((R)-BiAC) for highly sensitive chiral analysis by LC-MS/MS. nih.gov
Sensing and Detection Technologies
The thiol group is a key functional moiety in many biological molecules and is a target for various sensing technologies due to its unique reactivity.
As a thiol-containing compound, this compound can serve as a model analyte in the development and validation of new fluorescent or chromogenic probes. These probes are designed to undergo a measurable change in their optical properties upon reaction with a sulfhydryl group. nih.gov The reaction mechanisms are diverse, allowing for tailored sensitivity and selectivity. rsc.org
Common strategies for probe design include:
Michael Addition: Probes containing an α,β-unsaturated ketone or maleimide (B117702) group react with thiols via conjugate addition. rsc.orgnih.gov This reaction disrupts an internal quenching mechanism (e.g., photoinduced electron transfer, PET), "turning on" the fluorescence of the probe. rsc.org
Disulfide Cleavage: Probes can be designed with a disulfide bond linking a fluorophore to a quencher. The reducing ability of a thiol cleaves this bond, liberating the fluorophore and restoring its emission. nih.gov
Nucleophilic Aromatic Substitution (SNAr): Highly electron-deficient aromatic rings, such as those with a 2,4-dinitrophenyl sulfonyl group, can serve as quenching moieties that are displaced by the strong nucleophilicity of a thiol, yielding a highly fluorescent product. rsc.org
Table 1: Common Design Strategies for Thiol-Reactive Fluorescent Probes
| Strategy | Reaction Mechanism | Typical Acceptor/Group | Result of Thiol Reaction | Reference |
|---|---|---|---|---|
| Michael Addition | Conjugate 1,4-addition | Maleimides, α,β-unsaturated ketones | Covalent adduct formation, fluorescence recovery | rsc.org, nih.gov |
| Disulfide Cleavage | Reduction of disulfide bond | Disulfide-linked chromophores | Release of free, strongly absorbing/emitting chromophore | nih.gov |
| Nucleophilic Aromatic Substitution | SNAr reaction | 2,4-Dinitrophenyl ether/sulfonyl | Displacement of the leaving group, release of fluorophore | rsc.org |
Electrochemical methods offer a highly sensitive and often low-cost approach for the detection of specific molecules. Given that this compound is a direct derivative of D-penicillamine, the extensive research on electrochemical sensors for its parent compound is highly relevant.
A novel electrochemical sensor was developed for the sensitive detection of D-penicillamine (D-PA) by modifying a carbon paste electrode (CPE). nih.govmdpi.com The sensor incorporated a multi-walled carbon nanotube-Co₃O₄ nanocomposite, benzoyl-ferrocene (BF) as an electrocatalyst, and an ionic liquid (IL). nih.govmdpi.com This composite material provided a large conductive surface area and accelerated electron transfer, leading to a significant amplification of the current signal for D-PA oxidation. mdpi.com The performance of this sensor, evaluated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), demonstrates a method directly applicable to the quantification of its derivatives. nih.gov
Table 2: Performance of a Modified Electrode for D-Penicillamine Detection
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Sensor Composition | MWCNT-Co₃O₄/BF/ILCPE | - | nih.gov |
| Technique | Differential Pulse Voltammetry (DPV) | - | nih.gov |
| Linear Dynamic Range | 0.05 - 100.0 | µM | nih.gov |
| Limit of Detection (LOD) | 0.015 | µM | nih.gov |
| Sensitivity | 0.179 | µA µM⁻¹ | nih.gov |
In a different application, D-penicillamine itself was immobilized on a glassy carbon electrode surface to create a sensor for the simultaneous determination of heavy metal ions like Cd(II) and Pb(II). nih.gov This demonstrates the utility of the chelating properties of the penicillamine (B1679230) structure in designing sensors for other analytes. nih.gov
Precursors for Functional Materials and Polymers
The functional groups of this compound give it theoretical potential as a monomer or precursor for the synthesis of functional materials and polymers. Polythioesters (PTEs) are a class of polymers that have been investigated for their unique properties. nih.gov
Research has demonstrated that new PTEs can be biosynthesized using structurally related precursors. For example, an engineered E. coli was used to produce poly(3-mercapto-2-methylpropionate), a novel polythioester with rubber-like elasticity, from 3-mercapto-2-methylpropionic acid. nih.gov This work establishes that mercapto-carboxylic acid derivatives can serve as effective precursors for biopolymers with desirable mechanical properties, such as high elongation at break. nih.gov Although not specifically documented for this compound, its structure suggests it could be explored as a monomer for either chemical or biological synthesis of novel polythioesters or polyamides, potentially incorporating chirality and the chelating properties of the thiol group directly into the polymer backbone.
Surface Functionalization of Nanomaterials (e.g., gold nanoparticles)
The functionalization of nanomaterials is critical for tailoring their properties for specific applications, such as in biosensors, drug delivery, and catalysis. Gold nanoparticles (AuNPs) are particularly well-studied due to their unique optical and electronic properties and the relative ease with which their surfaces can be modified. qub.ac.uk
The primary mechanism for functionalizing AuNPs is through the strong affinity between gold and sulfur. mdpi.com Thiol-containing molecules, like this compound, readily form a stable bond with the gold surface. In this process, the hydrogen atom of the thiol group is displaced, and a dative covalent bond is formed between the sulfur atom and a gold atom on the nanoparticle surface. qub.ac.uk This "capping" process is essential for stabilizing the nanoparticles in solution, preventing them from aggregating, and for introducing new chemical functionalities to the nanoparticle surface. qub.ac.uk
The use of this compound as a capping agent imparts specific characteristics to the AuNPs. The valine backbone provides a defined stereochemistry and steric bulk, while the amine and methyl ester groups offer sites for further chemical reactions. This allows for the subsequent attachment of other molecules, such as fluorescent dyes, targeting ligands, or polymers, creating multifunctional nanoparticle systems for advanced analytical and biomedical applications. The ability to create stable, functionalized nanoparticles is a cornerstone of modern nanotechnology. nih.gov
Polymer Synthesis via Thiol-Ene Chemistry
Thiol-ene chemistry is a powerful and efficient method for polymer synthesis and modification that falls under the umbrella of "click chemistry". youtube.comresearchgate.net These reactions are prized for their high yields, rapid reaction times, minimal byproducts, and tolerance to a wide range of functional groups. youtube.com The fundamental reaction involves the addition of a thiol group across a carbon-carbon double bond (an "ene") to form a thioether linkage. nih.gov This process is typically initiated by radicals generated by UV light or thermal initiators. mpg.de
This compound is an ideal candidate for participation in thiol-ene polymerization due to its terminal thiol group. It can be utilized in several ways:
Polymer Functionalization: It can be grafted onto existing polymers that contain pendant ene groups. This reaction modifies the surface or bulk properties of the polymer, introducing the functionalities of the valinate structure.
Monomer in Step-Growth Polymerization: It can be reacted with a molecule containing two or more ene groups (a di-ene or multi-ene) to form a linear or cross-linked polymer. In this step-growth mechanism, the thiol and ene components react in a sequential manner to build the polymer chain. nih.gov
The reaction mechanism combines elements of both step-growth and chain-growth polymerization, leading to materials with unique properties. nih.gov The incorporation of this compound into a polymer backbone can introduce chirality, increase hydrophilicity, and provide reactive handles (the amine group) for post-polymerization modification. This versatility makes thiol-ene reactions involving mercapto-amino acid derivatives a significant area of research in the creation of functional and biocompatible materials.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 34297-27-3 pinpools.com |
| Molecular Formula | C6H13NO2S.HCl |
| Molecular Weight | 200.70 g/mol (calculated) |
| Appearance | White to Off-White Solid |
| Purity | ≥95% |
| Parent Compound | D-Penicillamine |
Biomolecular Interactions and Enzymatic Studies Non Clinical Focus
Interaction with Biological Macromolecules (Structural and Mechanistic)
The study of Methyl 3-mercapto-D-valinate hydrochloride's interaction with biological macromolecules provides insights into its potential roles in biochemical processes, distinct from therapeutic applications. Research in this area often focuses on its parent compound, D-penicillamine, and other thiol-containing molecules to infer the behavior of this specific ester derivative.
While specific binding studies on this compound are not extensively documented, research on D-penicillamine offers valuable parallels. D-penicillamine is known to bind to various proteins and cells, a characteristic attributed to its thiol group and its ability to react with aldehyde groups. For instance, D-penicillamine has been shown to bind to macrophages and other spleen cells. acs.org This binding is not entirely specific, as it can interact with both thiols and aldehydes on cell surfaces. acs.org The binding of biotin-penicillamine adducts to cells demonstrates this interaction, although it is less selective for aldehyde groups compared to other probes. acs.org
The interaction of D-penicillamine with serum and tissue proteins is a critical aspect of its distribution and activity. nih.gov It forms disulfide bonds with cysteine residues in proteins, a reaction that can be extrapolated to its methyl ester derivative. nih.gov The stability of these bonds and the conformational changes induced in the protein are key areas of investigation. The introduction of penicillamine (B1679230) into peptides, such as in oxytocin (B344502) and somatostatin (B550006) analogs, has been shown to significantly alter their binding and functional properties. nih.gov For example, substituting cysteine with L-penicillamine in oxytocin can switch its activity from agonistic to antagonistic. nih.gov
Table 1: Examples of Penicillamine-Peptide Interactions and Their Functional Consequences
| Peptide | Position of Penicillamine Substitution | Observed Functional Change | Reference |
| Oxytocin | 1Cys | Change from agonist to antagonist activity | nih.gov |
| Encephalin | Cys | Increased selectivity for δ-opioid receptors | nih.gov |
| α-conotoxin RgIA | 2Cys or 8Cys | Significant decrease in potency | nih.gov |
The structural similarity of this compound to natural amino acids like valine and cysteine suggests its potential to act as a substrate or inhibitor in various enzymatic reactions. Research on D-penicillamine has demonstrated its ability to inhibit the DNA binding of activator protein-1 (AP-1), a transcription factor. This inhibition is dependent on the presence of free radicals, suggesting a mechanism involving the formation of sulfur-containing radicals from D-penicillamine that interact with cysteine residues in the DNA binding domains of Jun and Fos proteins. nih.gov
Furthermore, D-penicillamine has been studied for its interaction with the enzyme catalase. It can induce the formation of compound II, an intermediate in the catalase cycle, through a process involving D-penicillaminyl radicals. biorxiv.org This indicates that D-penicillamine can act as a reducing agent in the enzyme's active site. biorxiv.org The methyl esterification in this compound might alter the kinetics of such interactions but the fundamental reactivity of the thiol group remains a key determinant.
Table 2: Enzymatic and Protein Interactions of D-Penicillamine
| Biological Target | Effect of D-Penicillamine | Implied Mechanism | Reference |
| Activator Protein-1 (AP-1) | Inhibition of DNA binding | Formation of sulfur radicals targeting cysteine residues | nih.gov |
| Catalase | Induces formation of Compound II | Acts as a reducing agent, forming thiyl radicals | biorxiv.org |
The "D" configuration of this compound is a critical feature that dictates its interaction with chiral biological molecules like proteins and enzymes. The stereochemistry of penicillamine derivatives has been shown to have a profound impact on their biological activity. For example, the substitution of L-cysteine with L-penicillamine in peptides can lead to different outcomes compared to substitution with D-penicillamine. nih.gov
The bulky β,β-dimethyl groups of the penicillamine structure provide steric hindrance, which can influence peptide conformation and receptor binding. nih.gov This steric effect, combined with the D-amino acid configuration, can lead to enhanced selectivity or altered potency for specific biological targets. In the case of encephalin analogs, the use of both L- and D-penicillamine resulted in a significant increase in selectivity for δ-opioid receptors. nih.gov This highlights the importance of stereochemistry in designing peptide analogs with specific pharmacological profiles. The D-configuration of the valinate backbone in this compound would similarly be expected to lead to distinct recognition by enzymes and receptors compared to its L-enantiomer.
Bioconjugation and Probe Development (Non-Therapeutic)
The presence of a reactive thiol group makes this compound a candidate for applications in bioconjugation and the development of molecular probes for research purposes.
The thiol group is a common target for selective chemical modification of proteins and peptides. Thiol-reactive fluorescent dyes, such as maleimides and iodoacetamides, can be used to label molecules containing free sulfhydryl groups. jenabioscience.comthermofisher.com This allows for the development of fluorescent probes to track the localization and interactions of the labeled molecule. For instance, a thiol-containing compound like this compound could be conjugated to a fluorophore for use in fluorescence polarization assays to study protein-ligand interactions. thermofisher.com
The reaction of o-phthalaldehyde (B127526) (OPA) with primary amines in the presence of a thiol is another strategy for fluorescent labeling. nih.govfao.org A fluorescent thiol could potentially be created from this compound to react with amino compounds, enabling their sensitive detection. nih.govfao.org Furthermore, thiol-reactive probes can be designed to be fluorogenic, meaning they become fluorescent only upon reaction with a thiol, which reduces background noise and enhances detection sensitivity. nih.gov
Table 3: Common Thiol-Reactive Chemistries for Probe Development
| Reagent Class | Reaction with Thiols | Application | Reference |
| Maleimides | Michael addition | Fluorescent labeling of proteins | jenabioscience.comnih.gov |
| Haloacetamides (e.g., iodoacetamide) | S-alkylation | Labeling of exposed thiols on cell surfaces | nih.gov |
| o-Phthalaldehyde (OPA) / Thiol | Formation of a fluorescent isoindole | Derivatization of amino acids and neurotransmitters | nih.govfao.org |
Synthetic biology aims to expand the genetic code to incorporate non-canonical amino acids (ncAAs) with novel functionalities into proteins. nih.govmdpi.com Thiol-containing ncAAs are of particular interest because the thiol group provides a site for specific chemical modifications. researchgate.netfrontiersin.org While direct incorporation of this compound is not reported, the principles of ncAAs incorporation are relevant.
The site-specific incorporation of ncAAs is achieved using orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a stop codon (e.g., the amber codon UAG). pnas.orgresearchgate.net This technology allows for the introduction of ncAAs with bioorthogonal reactive groups, such as thiols, into proteins at specific positions. pnas.orgnih.gov Once incorporated, the thiol group can be used for various applications, including the attachment of fluorescent probes, cross-linkers, or other moieties to study protein structure and function. pnas.orgnih.gov The incorporation of thiol-containing ncAAs has been demonstrated in both prokaryotic and eukaryotic systems, highlighting the versatility of this approach for protein engineering. nih.gov
Future Research Directions and Emerging Avenues
Integration with Flow Chemistry and Microfluidic Platforms
The synthesis and manipulation of reactive thiol compounds like methyl 3-mercapto-D-valinate hydrochloride can benefit significantly from the precise control offered by continuous flow chemistry and microfluidic systems. These platforms allow for enhanced reaction efficiency, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for seamless multi-step syntheses. Future research is focused on developing robust flow protocols for the synthesis of this compound and its derivatives, enabling rapid optimization of reaction conditions and facilitating scale-up processes. The integration of in-line purification and analysis techniques within these micro-reactors is a key area of development, promising to streamline the production of highly pure materials.
Advanced Spectroscopic Techniques for In Situ and Real-Time Analysis
Understanding the reaction kinetics and mechanisms involving this compound is crucial for optimizing its applications. Advanced spectroscopic techniques are poised to provide unprecedented insights into these processes. The use of in situ and real-time monitoring methods, such as rapid-scan Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy under flow conditions, and mass spectrometry, can allow researchers to observe transient intermediates and track reaction progress with high temporal resolution. This data is invaluable for elucidating complex reaction pathways, identifying key catalytic species, and understanding the dynamics of self-assembly processes.
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules. By employing quantum chemical calculations and molecular dynamics simulations, researchers can predict the reactivity, stability, and conformational preferences of novel derivatives of this compound. This in silico approach enables the screening of large virtual libraries of compounds to identify candidates with specific desired properties, such as enhanced catalytic activity, selective metal-binding capabilities, or specific intermolecular interaction motifs. This predictive power significantly accelerates the discovery and development of new functional molecules, reducing the need for extensive empirical experimentation.
Exploration in Supramolecular Chemistry and Self-Assembly
The thiol and amino acid functionalities of this compound make it an intriguing building block for supramolecular chemistry and the construction of self-assembling systems. The thiol group can participate in dynamic covalent chemistry, such as disulfide bond formation, or coordinate to metal centers, while the amino acid backbone can engage in hydrogen bonding and other non-covalent interactions. Future research will likely explore the use of this compound in the creation of complex, organized structures like molecular cages, polymers, and surface-tethered monolayers. These self-assembled architectures could find applications in areas such as sensing, catalysis, and the development of responsive materials.
Sustainable and Biocatalytic Approaches for Synthesis
In line with the growing emphasis on green chemistry, the development of sustainable synthetic routes to this compound is a critical area of future research. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. A particularly promising avenue is the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. The identification or engineering of enzymes capable of catalyzing the key steps in the synthesis of this compound could lead to more economical and environmentally friendly production processes. This approach aligns with the principles of sustainable development by reducing waste and minimizing the environmental impact of chemical manufacturing.
Q & A
Q. What are the recommended synthetic routes for Methyl 3-mercapto-D-valinate hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically begins with D-valine, where the amino group is protected (e.g., using Boc or Fmoc groups) to prevent undesired side reactions. The thiol group is introduced via nucleophilic substitution or thiol-ene chemistry. Esterification with methanol under acidic conditions forms the methyl ester, followed by deprotection and hydrochloride salt formation. Optimization involves:
- Temperature Control : Maintaining low temperatures (<0°C) during thiolation to minimize oxidation .
- Purification : Use of reverse-phase HPLC or recrystallization to isolate the hydrochloride salt.
- Yield Improvement : Catalytic agents like TCEP (Tris-(2-carboxyethyl)phosphine) can stabilize thiol intermediates and reduce disulfide byproducts .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound in research settings?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm stereochemistry and esterification (e.g., methyl ester peak at ~3.6 ppm) .
- HPLC-MS : Reversed-phase chromatography with a C18 column and electrospray ionization (ESI-MS) detects impurities (<0.5% threshold) and validates molecular weight .
- FTIR : Identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹, C=O ester at ~1740 cm⁻¹) .
- Elemental Analysis : Quantifies C, H, N, S, and Cl to confirm stoichiometry of the hydrochloride salt.
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity of this compound during synthesis, and what analytical methods validate chiral integrity?
- Methodological Answer :
- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis or enzymatic resolution with proteases selective for D-amino acids.
- Validation Techniques :
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
- Circular Dichroism (CD) : Detects optical activity at 220–250 nm, correlating with D-configuration .
- Contamination Mitigation : Strict exclusion of L-valine starting materials and monitoring via polarimetry ([α] values).
Q. What methodologies are employed to assess the hydrolytic stability of this compound under physiological pH conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Sample aliquots are analyzed via LC-MS at intervals (0, 24, 48, 72 hrs) to quantify degradation products (e.g., free thiol or valinic acid) .
- Kinetic Modeling : Calculate degradation rate constants () using first-order kinetics.
- Protective Strategies : Co-formulation with antioxidants (e.g., DTT) or encapsulation in lipid nanoparticles to shield the thiol group .
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Assay Standardization : Control variables such as cell line viability (e.g., HEK293 vs. HepG2), serum concentration, and incubation time .
- Impurity Profiling : Compare batch-specific impurities (e.g., disulfide dimers) using HPLC-UV/Vis and correlate with bioactivity discrepancies .
- Dose-Response Validation : Replicate studies with IC curves in triplicate, using positive controls (e.g., mercaptamine hydrochloride) to calibrate activity thresholds .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound, and how are dosing regimens optimized?
- Methodological Answer :
- Model Selection : Rodent models (e.g., Sprague-Dawley rats) for bioavailability studies, with terminal blood sampling at 0.5, 1, 2, 4, 8, and 24 hrs post-IV/oral administration .
- Dosing Optimization :
- Pilot Studies : Start with 10 mg/kg to assess acute toxicity (LD approximation).
- Bioanalysis : Plasma extraction via protein precipitation (acetonitrile), followed by LC-MS/MS quantification .
- Tissue Distribution : Autoradiography or whole-body imaging after S-labeled compound administration .
Safety and Handling Protocols
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact with thiol derivatives .
- Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal. Thiol-containing waste is treated with oxidizing agents (e.g., hydrogen peroxide) to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
